

# The Role of Interleukin-23 in Innate Lymphoid Cell Biology: A Technical Guide

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## Abstract

Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a p19 and a p40 subunit, that has emerged as a critical regulator of immune responses at mucosal surfaces.<sup>[1][2]</sup> Its role in linking innate and adaptive immunity is profound, particularly through its potent effects on Innate Lymphoid Cells (ILCs). ILCs are a family of innate immune cells that mirror the functional diversity of T helper cells but lack rearranged antigen-specific receptors.<sup>[3][4]</sup> This technical guide provides an in-depth examination of the role of IL-23 in modulating ILC function, with a focus on the molecular signaling pathways, cellular outcomes, and experimental methodologies crucial for research and therapeutic development.

## Introduction to IL-23 and Innate Lymphoid Cells

ILCs are broadly classified into three main groups based on their transcription factor dependencies and cytokine profiles: ILC1s, ILC2s, and ILC3s.<sup>[5]</sup>

- ILC1s are T-bet dependent and produce IFN- $\gamma$ , playing a role in defense against intracellular pathogens.<sup>[6]</sup>
- ILC2s depend on GATA-3 and produce type 2 cytokines like IL-5 and IL-13, orchestrating responses to helminth infections and allergic inflammation.<sup>[5][7]</sup>
- ILC3s are dependent on ROR $\gamma$ t and are major producers of IL-17 and/or IL-22, crucial for mucosal defense against extracellular bacteria and fungi and for maintaining intestinal

homeostasis.[5][8][9]

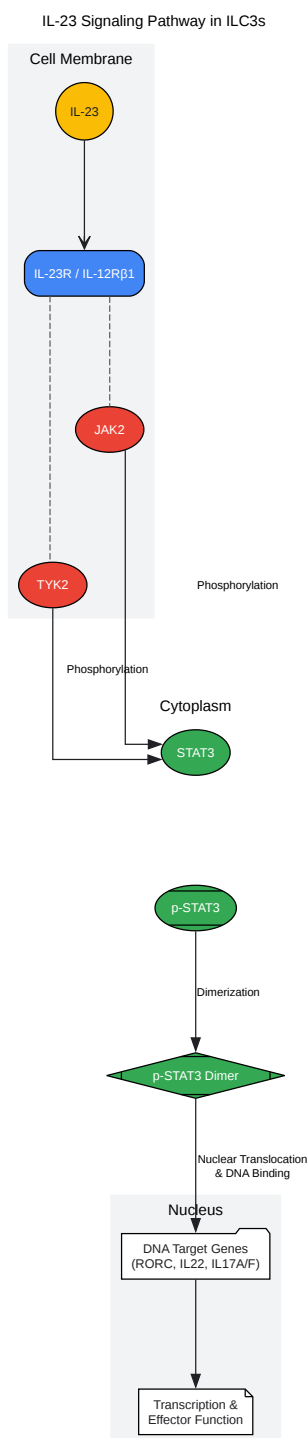
IL-23 is predominantly produced by antigen-presenting cells such as macrophages and dendritic cells in response to microbial stimuli.[9][10] Its primary function is to promote the expansion and maintenance of IL-17-producing cells, including Th17 cells and, critically, ILC3s.[1][11] The IL-23/IL-17 axis is a key driver of inflammation in several autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, and spondyloarthritis.[12][13][14]

## The IL-23 Receptor and Signaling Pathway in ILCs

The functional receptor for IL-23 is a heterodimer composed of the IL-12R $\beta$ 1 subunit (which it shares with the IL-12 receptor) and the unique IL-23R subunit.[15][16] This receptor is constitutively expressed on ILCs, particularly ILC3s, allowing for a rapid response to IL-23 signals from the tissue microenvironment.[11][15]

Upon binding of IL-23 to its receptor complex on an ILC, the following signaling cascade is initiated:

- **Kinase Activation:** The receptor-associated Janus kinases, JAK2 and TYK2, are brought into close proximity and trans-phosphorylate one another, becoming activated.[15]
- **STAT Phosphorylation:** Activated JAK2 and TYK2 then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IL-23R and IL-12R $\beta$ 1 chains.
- **STAT Recruitment and Activation:** These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 3 (STAT3).[8] Once recruited, STAT3 is itself phosphorylated by the JAKs.
- **Dimerization and Nuclear Translocation:** Phosphorylated STAT3 molecules dissociate from the receptor, form homodimers, and translocate into the nucleus.[8]
- **Gene Transcription:** In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, driving their transcription. Key target genes in ILC3s include RORC (encoding the master transcription factor ROR $\gamma$ t), IL22, and IL17A/F.[8][11] This signaling amplifies the characteristic ILC3 phenotype and effector function.



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**Caption:** IL-23 signaling cascade in an innate lymphoid cell. (Within 100 characters)

## IL-23's Role Across ILC Subsets

While IL-23 is most prominently associated with ILC3s, its influence extends to other ILC subsets, often promoting plasticity.

- **ILC3s:** This is the primary target of IL-23. In response to IL-23, often in synergy with IL-1 $\beta$ , ILC3s robustly produce IL-22 and IL-17.[17] IL-22 is critical for promoting epithelial barrier integrity and inducing the production of antimicrobial peptides.[9][17] IL-17 recruits neutrophils and also supports barrier function.[17] In inflammatory contexts like IBD, IL-23-responsive ILC3s are found in increased numbers in the inflamed intestine, contributing to pathology.[8][12][18] Continuous IL-23 stimulation can, however, also lead to the depletion of classical ILC3 populations and the emergence of a phenotypically distinct T-bet expressing ILC3 subset.[19]
- **ILC2s:** ILCs are highly plastic, and their function can be altered by the cytokine microenvironment.[6][20] In the presence of IL-1 $\beta$ , IL-23, and TGF- $\beta$ , human ILC2s can be driven to transdifferentiate into IL-17-producing cells that resemble ILC3s.[20] This plasticity has been observed in the context of nasal polyps, where these converted ILC2s contribute to neutrophilic inflammation.[20]
- **ILC1s:** The plasticity between ILC subsets is bidirectional. Under the influence of cytokines like IL-23, IL-1 $\beta$ , and retinoic acid, ILC1s can be induced to adopt an ILC3 phenotype.[17][20] Conversely, IL-12 can drive ILC3s toward an IFN- $\gamma$ -producing ILC1-like state, a population sometimes referred to as "ex-ILC3s".[6][21]

## Quantitative Data on IL-23 and ILCs

The following table summarizes key quantitative findings from studies investigating the IL-23/ILC axis.

Finding/Observation	ILC Subset(s) Involved	Context / Model	Quantitative Change / Result	Reference(s)
Increased ILCs in Crohn's Disease	CD127 <sup>+</sup> CD56 <sup>-</sup> ILCs	Inflamed intestine of Crohn's Disease patients	Significant and selective increase compared to non-inflamed controls or ulcerative colitis patients.	<a href="#">[12]</a> <a href="#">[18]</a> <a href="#">[22]</a>
IL-23-induced Cytokine Production	Intestinal ILCs (CD56 <sup>-</sup> and CD56 <sup>+</sup> )	In vitro stimulation of human intestinal lamina propria cells	IL-23 induces IL-17A and IL-17F from CD56 <sup>-</sup> ILCs; induces IL-22 and IL-26 from CD56 <sup>+</sup> ILCs.	<a href="#">[18]</a> <a href="#">[22]</a>
ILC Plasticity towards IL-17 Production	Human ILC2s	In vitro stimulation with IL-1 $\beta$ , IL-23, and TGF- $\beta$	Potent induction of IL-17A production by proliferating ILC2s.	<a href="#">[20]</a>
Neonatal ILC3 Activation	Thy1 <sup>+</sup> Sca-1 <sup>hi</sup> ILC3s	Gut-specific IL-23 transgenic mice	IL-23 activated and expanded this ILC3 population, which produced IL-22, IL-17, IFN- $\gamma$ , and GM-CSF.	<a href="#">[23]</a> <a href="#">[24]</a>
ILC3 Cytokine Synergy	Sorted intestinal ILCs	In vitro stimulation	TNF $\alpha$ synergizes with IL-23 to drive robust activation and cytokine	<a href="#">[19]</a>

production by  
ILC3s.

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## Experimental Protocols

### Protocol for Isolation of ILCs from Murine Intestinal Lamina Propria

This protocol provides a method for isolating lamina propria lymphocytes, including ILCs, from the murine small intestine, adapted from multiple sources.[\[25\]](#)[\[26\]](#)

#### Materials:

- Murine small intestine
- Hanks' Balanced Salt Solution (HBSS) without  $\text{Ca}^{2+}$ / $\text{Mg}^{2+}$
- Fetal Bovine Serum (FBS)
- HEPES buffer
- EDTA
- Dithiothreitol (DTT)
- Collagenase Type VIII
- DNase I
- Percoll
- RPMI-1640 medium
- 70  $\mu\text{m}$  and 40  $\mu\text{m}$  cell strainers

#### Procedure:

- **Tissue Preparation:** Euthanize mouse and harvest the small intestine. Flush the lumen with cold PBS to remove contents. Open the intestine longitudinally and cut into small (~0.5 cm) pieces.
- **Removal of Epithelial Layer:** Transfer tissue pieces into a conical tube with HBSS containing 5% FBS, 15mM HEPES, and 5mM EDTA. Shake vigorously at 37°C for 20 minutes. Discard the supernatant containing intraepithelial lymphocytes and epithelial cells. Repeat this step once.
- **Enzymatic Digestion:** Wash the tissue pieces with RPMI. Transfer to a digestion buffer (RPMI with 10% FBS, 15mM HEPES, 100 U/mL Collagenase VIII, and 40 U/mL DNase I). Shake at 37°C for 30-45 minutes until tissue is fully digested.
- **Leukocyte Isolation:** Pass the digested cell suspension through a 70 µm cell strainer to remove undigested debris. Wash the cells with RPMI.
- **Gradient Centrifugation:** Resuspend the cell pellet in 40% Percoll and carefully layer it over an 80% Percoll solution. Centrifuge at 2000 rpm for 20 minutes at room temperature with no brake.
- **Collection:** Lamina propria lymphocytes will be located at the interface of the 40% and 80% Percoll layers. Carefully collect this layer, wash with RPMI, and proceed to cell counting and staining.
- **Cell Staining and Sorting:** For ILC identification, cells are typically stained for a lineage cocktail (Lin: CD3, CD5, B220, Gr-1, Ter119, CD11b, CD11c) to exclude other immune cell types. ILCs are Lin<sup>-</sup>CD45<sup>+</sup>CD127<sup>+</sup>. Further staining for specific markers (e.g., RORγt for ILC3s, GATA3 for ILC2s) can be used for subset identification via flow cytometry.

## Protocol for In Vitro Stimulation of ILCs with IL-23

This protocol describes the stimulation of isolated ILCs to assess their functional response.

Materials:

- Isolated ILCs (from Protocol 5.1)

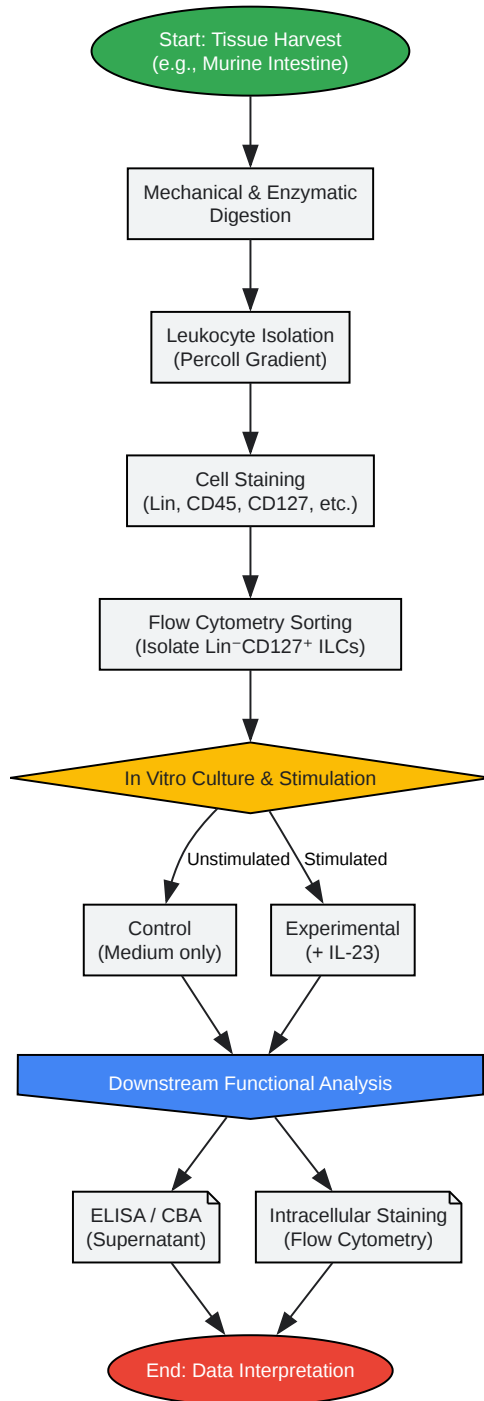
- Complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
- Recombinant murine IL-23
- Recombinant murine IL-1 $\beta$  (optional, for synergy)
- 96-well round-bottom culture plates
- Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.

#### Procedure:

- Cell Plating: Plate the isolated Lin<sup>-</sup> ILCs at a density of 1-5 x 10<sup>5</sup> cells/well in a 96-well round-bottom plate with 200  $\mu$ L of complete RPMI medium.
- Cytokine Stimulation: Add recombinant IL-23 to the desired final concentration (e.g., 10-50 ng/mL). For synergistic effects, IL-1 $\beta$  (e.g., 10-50 ng/mL) can also be added.[\[27\]](#) Include an unstimulated control well.
- Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Analysis of Cytokine Secretion:
  - Supernatant Analysis: After incubation, centrifuge the plate and collect the supernatant. Analyze cytokine concentrations (e.g., IL-22, IL-17A) using ELISA or a multiplex bead array assay.
  - Intracellular Cytokine Staining (ICS): For the final 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor. After incubation, harvest the cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines (e.g., anti-IL-22, anti-IL-17A) for analysis by flow cytometry.



## Workflow for ILC Isolation and Functional Analysis

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**Caption:** General workflow for isolating and analyzing ILCs. (Within 100 characters)

## Mouse Models for Studying the IL-23/ILC Axis

Several transgenic mouse models are invaluable for dissecting the *in vivo* role of IL-23 and ILCs.

- IL23a (p19)<sup>-/-</sup> or IL12b (p40)<sup>-/-</sup> mice: These mice are deficient in IL-23 (or both IL-12 and IL-23 for p40) and are used to study the requirement of IL-23 in models of inflammation.[15]
- IL23r<sup>-/-</sup> mice: Mice lacking the IL-23 receptor are essential for confirming that the effects of IL-23 are mediated directly through its receptor on target cells.[2]
- Rorc<sup>-/-</sup> mice: These mice lack RORγt and are deficient in ILC3s and Th17 cells, making them useful for studying the role of these cell types in IL-23-driven pathology.[13][28]
- Fate-mapping and reporter mice: Models such as IL23r-GFP or Rorc-Cre mice allow for the specific tracking and genetic manipulation of IL-23-responsive cells and ILC3s, respectively. [19]
- Humanized Mouse Models: For preclinical drug testing, immunodeficient mice engrafted with human CD34+ hematopoietic stem cells can develop human ILC subsets, providing a platform to study human ILC biology *in vivo*. [7]

## Conclusion and Therapeutic Implications

IL-23 is a master regulator of ILC function, particularly for ILC3s, driving their maintenance, expansion, and potent effector functions at mucosal barriers. The IL-23-STAT3 signaling axis is central to this process, inducing the production of key cytokines like IL-22 and IL-17 that are vital for host defense but can also drive chronic inflammation when dysregulated.[8]

Furthermore, IL-23 is a key factor in promoting the plasticity between different ILC subsets, allowing the innate immune system to adapt to different environmental cues.[20]

The central role of the IL-23/ILC3 axis in the pathogenesis of diseases like IBD and psoriasis has made it a prime therapeutic target.[29][30] Monoclonal antibodies that neutralize the p19 subunit of IL-23 have shown significant clinical efficacy, validating this pathway as a critical driver of chronic inflammatory disease.[14][31] A deeper understanding of the intricate interactions between IL-23 and ILCs will continue to fuel the development of more specific and effective therapies for a range of immune-mediated disorders.

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